molecular formula C17H22FNO2 B5688018 (3R)-1-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-3,4,4-trimethyl-3-pyrrolidinol

(3R)-1-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-3,4,4-trimethyl-3-pyrrolidinol

Cat. No. B5688018
M. Wt: 291.36 g/mol
InChI Key: NYDDTYJQDUGYQR-INIZCTEOSA-N
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Description

(3R)-1-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-3,4,4-trimethyl-3-pyrrolidinol, also known as CT-1812, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CT-1812 is a small molecule that has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Mechanism of Action

The mechanism of action of (3R)-1-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-3,4,4-trimethyl-3-pyrrolidinol is not fully understood, but it is thought to involve the inhibition of beta-secretase, an enzyme that is involved in the formation of beta-amyloid plaques. (3R)-1-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-3,4,4-trimethyl-3-pyrrolidinol may also have antioxidant properties that contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
(3R)-1-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-3,4,4-trimethyl-3-pyrrolidinol has been shown to have a number of biochemical and physiological effects. In addition to its neuroprotective effects, (3R)-1-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-3,4,4-trimethyl-3-pyrrolidinol has been shown to improve cognitive function in animal models. It may also have anti-inflammatory effects and could be useful in the treatment of other inflammatory conditions.

Advantages and Limitations for Lab Experiments

(3R)-1-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-3,4,4-trimethyl-3-pyrrolidinol has several advantages for use in lab experiments. It is a small molecule that can easily penetrate the blood-brain barrier, making it a good candidate for the treatment of neurological disorders. However, there are also limitations to its use in lab experiments. (3R)-1-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-3,4,4-trimethyl-3-pyrrolidinol has a short half-life, which can make it difficult to maintain therapeutic levels in the body.

Future Directions

There are several future directions for research on (3R)-1-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-3,4,4-trimethyl-3-pyrrolidinol. One area of research could focus on optimizing the synthesis method to improve the yield and purity of the compound. Another area of research could focus on developing more potent analogs of (3R)-1-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-3,4,4-trimethyl-3-pyrrolidinol with improved pharmacokinetic properties. Additionally, further studies are needed to fully understand the mechanism of action of (3R)-1-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-3,4,4-trimethyl-3-pyrrolidinol and its potential therapeutic applications in the treatment of neurodegenerative diseases.

Synthesis Methods

The synthesis of (3R)-1-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-3,4,4-trimethyl-3-pyrrolidinol involves the reaction of cyclopropylamine with 4-fluorobenzoyl chloride to form the intermediate 1-(4-fluorophenyl)cyclopropylamine. This intermediate is then reacted with 3,4,4-trimethyl-3-pyrrolidinone to form the final product, (3R)-1-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-3,4,4-trimethyl-3-pyrrolidinol.

Scientific Research Applications

(3R)-1-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-3,4,4-trimethyl-3-pyrrolidinol has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on its use in the treatment of Alzheimer's disease. (3R)-1-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-3,4,4-trimethyl-3-pyrrolidinol has been shown to reduce the accumulation of beta-amyloid plaques, a hallmark of Alzheimer's disease, in the brains of animal models.

properties

IUPAC Name

[1-(4-fluorophenyl)cyclopropyl]-[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FNO2/c1-15(2)10-19(11-16(15,3)21)14(20)17(8-9-17)12-4-6-13(18)7-5-12/h4-7,21H,8-11H2,1-3H3/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYDDTYJQDUGYQR-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CC1(C)O)C(=O)C2(CC2)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CN(CC1(C)C)C(=O)C2(CC2)C3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(4-fluorophenyl)cyclopropyl]-[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]methanone

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